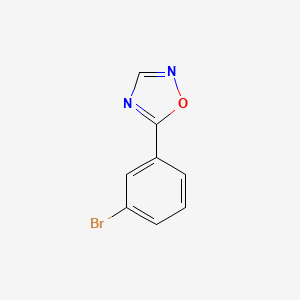

5-(3-Bromophenyl)-1,2,4-oxadiazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYWEHHRSDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 3 Bromophenyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-(3-Bromophenyl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the 3-bromophenyl ring and the single proton on the oxadiazole ring. The 3-bromophenyl group would present a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). Specifically, one would anticipate four distinct signals: a triplet for the proton between the two bromo-substituted carbons, two doublet signals, and a singlet-like signal for the proton ortho to the oxadiazole ring. The single proton attached to the C3 carbon of the 1,2,4-oxadiazole (B8745197) ring would likely appear as a sharp singlet in the downfield region, a characteristic feature for protons on such electron-deficient heterocyclic systems. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The two carbons of the 1,2,4-oxadiazole ring are expected to resonate at very low field (typically δ 160-180 ppm) due to their electron-deficient nature. nih.gov For instance, the carbon signals for the oxadiazole ring in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147) appear around δ 164.3 and 161.9 ppm. researchgate.net The 3-bromophenyl group would exhibit six distinct signals: one for the carbon atom bonded to the bromine (C-Br), which would be shifted upfield compared to the others due to the heavy atom effect; one for the carbon attached to the oxadiazole ring (C-C); and four signals for the carbons bonded to hydrogen (C-H).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Justification based on Analogs |

| Oxadiazole C3-H | ~8.5 - 9.0 | - | Protons on electron-deficient oxadiazole rings are significantly deshielded. |

| Phenyl H-2' | ~8.2 - 8.4 | ~128 - 130 | Ortho to the electron-withdrawing oxadiazole group. |

| Phenyl H-4' | ~7.8 - 8.0 | ~133 - 135 | Meta to oxadiazole, ortho to bromine. |

| Phenyl H-5' | ~7.4 - 7.6 | ~130 - 132 | Para to oxadiazole, meta to bromine. |

| Phenyl H-6' | ~8.0 - 8.2 | ~125 - 127 | Ortho to oxadiazole, meta to bromine. |

| Oxadiazole C3 | - | ~155 - 160 | Carbon bearing a proton in a 1,2,4-oxadiazole ring. |

| Oxadiazole C5 | - | ~170 - 175 | Carbon attached to the phenyl group, highly deshielded. nih.gov |

| Phenyl C-1' | - | ~128 - 130 | Quaternary carbon attached to the oxadiazole ring. |

| Phenyl C-2' | - | ~128 - 130 | |

| Phenyl C-3' | - | ~121 - 123 | Carbon directly attached to bromine. |

| Phenyl C-4' | - | ~133 - 135 | |

| Phenyl C-5' | - | ~130 - 132 | |

| Phenyl C-6' | - | ~125 - 127 |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Molecular Bonds

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The aromatic C-H stretching vibrations of the phenyl ring are expected in the 3100-3000 cm⁻¹ region. ajchem-a.com The stretching vibrations of the C=N and C=C bonds within the oxadiazole and phenyl rings would appear in the 1600–1450 cm⁻¹ range. nih.govajchem-a.com The characteristic C-O stretching vibration within the oxadiazole ring typically gives rise to absorptions in the 1250–1020 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would produce strong bands in the 900–675 cm⁻¹ region, which are diagnostic of the substitution pattern. Finally, a band corresponding to the C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N Stretch (Oxadiazole) | 1615 - 1570 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600, 1475 | Medium |

| C-O-C Stretch (Oxadiazole) | 1250 - 1020 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The this compound molecule contains a conjugated system extending across the phenyl ring and the oxadiazole moiety. This conjugation allows for π → π* electronic transitions upon absorption of UV radiation. Based on data from analogous 2,5-diaryl-1,3,4-oxadiazole derivatives, which show absorption maxima between 283 nm and 303 nm, it is expected that this compound will exhibit a strong absorption band in a similar region of the UV spectrum. The presence of the bromine atom is not expected to significantly shift the primary absorption maximum but may influence the intensity and fine structure of the absorption band.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₅BrN₂O), the molecular weight is approximately 223.96 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. sapub.org

The fragmentation of 1,2,4-oxadiazoles under electron impact is well-studied and typically involves cleavage of the heterocyclic ring. nih.gov Plausible fragmentation pathways for this compound could include:

Cleavage of the N-O bond followed by rearrangement.

Loss of small neutral molecules like HCN or CO.

Formation of the 3-bromobenzoyl cation ([C₇H₄BrO]⁺) or the 3-bromobenzonitrile (B1265711) radical cation ([C₇H₄BrN]⁺•) through ring fragmentation.

X-ray Crystallography for Precise Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, analysis of analogous structures provides insight into its likely solid-state architecture. Crystal structures of similar 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives have been determined. researchgate.netacs.org For example, the crystal structure of 2,5-bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole reveals that the aromatic rings are often nearly coplanar, which allows for effective π-conjugation. researchgate.net

Mechanistic Insights into the Reactivity and Transformations of 5 3 Bromophenyl 1,2,4 Oxadiazole

Intrinsic Reactivity of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and the presence of a weak O-N bond. researchgate.netosi.lv This inherent instability makes it prone to various rearrangements into more stable heterocyclic systems. researchgate.net Its reactivity is further defined by the distribution of electron density within the ring.

Analysis of Nucleophilic and Electrophilic Centers within the Ring

The electronic landscape of the 1,2,4-oxadiazole ring is characterized by distinct regions of high and low electron density, which dictate its interactions with other molecules. researchgate.net The presence of two nitrogen atoms and one oxygen atom within the ring system leads to a significant polarization of the bonds.

The carbon atoms at positions 3 and 5 (C3 and C5) of the 1,2,4-oxadiazole ring are considered electrophilic centers. chim.itchemicalbook.com This electron deficiency is due to the electron-withdrawing nature of the adjacent heteroatoms. Consequently, these positions are susceptible to attack by nucleophiles. chemicalbook.com In contrast, the nitrogen atom at position 4 (N4) exhibits nucleophilic character. chim.it DFT calculations have shown that in the presence of strong acids, the N4 nitrogen is a likely site of protonation. beilstein-journals.org The nitrogen at position 2 (N2) is also considered electrophilic, a property enhanced by the polarized and easily breakable O-N bond. chim.it However, attack by external nucleophiles at N2 is rare, as they typically favor the more electrophilic C3 and C5 positions.

Table 1: Reactivity of Centers in the 1,2,4-Oxadiazole Ring

| Position | Atom | Character | Reactivity |

| C3 | Carbon | Electrophilic | Vulnerable to nucleophilic attack |

| C5 | Carbon | Electrophilic | Vulnerable to nucleophilic attack |

| N2 | Nitrogen | Electrophilic | Site of intramolecular nucleophilic attack in rearrangements |

| N4 | Nitrogen | Nucleophilic | Site of protonation |

Ring Opening and Rearrangement Processes (e.g., Boulton-Katritzky Rearrangement)

The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole ring make it a prime candidate for various molecular rearrangements, often leading to the formation of more stable heterocyclic structures. researchgate.netosi.lv Among these, the Boulton-Katritzky rearrangement is a prominent and well-studied transformation. researchgate.netosi.lv

The Boulton-Katritzky rearrangement is an internal nucleophilic substitution that can be induced thermally or by the presence of acids or bases. chim.itnih.gov The general mechanism involves a nucleophilic atom within a side chain attached to the oxadiazole ring attacking the electrophilic N2 atom. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen atom acting as a leaving group. chim.it The result is the formation of a new, more stable heterocyclic system. chim.it The specific outcome of the rearrangement depends on the nature of the side chain involved. For instance, 1,2,4-oxadiazoles with specific side chains can rearrange into 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles. chim.it

Other significant rearrangement processes for 1,2,4-oxadiazoles include the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reaction and the Migration–Nucleophilic Attack–Cyclization (MNAC) pathway. researchgate.netosi.lv In the ANRORC mechanism, a nucleophile attacks an electrophilic carbon (typically C5), leading to the opening of the oxadiazole ring, which then re-closes to form a new heterocyclic product. chim.it

Chemical Transformations Involving the Bromophenyl Substituent

The bromophenyl group attached to the 1,2,4-oxadiazole ring offers a versatile handle for a variety of chemical modifications, most notably through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom on the phenyl ring of 5-(3-bromophenyl)-1,2,4-oxadiazole serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming new carbon-carbon bonds. libretexts.org This reaction typically involves coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle of the Suzuki coupling generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring, forming a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide variety of substituents in place of the bromine atom, including aryl, vinyl, and alkyl groups, making it a cornerstone for the synthesis of complex molecules.

Table 2: Generalized Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | R-B(OH)₂ (Organoboronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄) | e.g., Na₂CO₃, K₂CO₃ | 5-(3-R-phenyl)-1,2,4-oxadiazole |

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

While aryl halides are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions, nucleophilic aromatic substitution (SNAr) can occur on the bromophenyl ring of this compound. This is facilitated by the electron-withdrawing nature of the 1,2,4-oxadiazole ring itself. researchgate.netlibretexts.org

Electron-withdrawing groups attached to an aromatic ring activate it towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com The SNAr mechanism proceeds in two main steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the resonance-stabilized carbanion intermediate. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The efficiency of this reaction is highly dependent on the position of the electron-withdrawing group relative to the leaving group. Ortho and para positions allow for direct delocalization and stabilization of the negative charge of the intermediate, making the reaction more favorable compared to when the substituent is in the meta position. libretexts.orgyoutube.com In the case of this compound, the oxadiazole ring is meta to the bromine atom, which provides some activation, though less pronounced than an ortho or para relationship.

Functionalization Strategies at the 5-Position of the Oxadiazole Ring

The most widely employed method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative (such as an acyl chloride, ester, or anhydride). chim.it To introduce a specific group at the C5 position, one would select the corresponding carboxylic acid derivative. For instance, to synthesize this compound, a suitable amidoxime would be reacted with 3-bromobenzoyl chloride or a related derivative. This modular approach allows for the incorporation of a wide array of functional groups at the C5 position by simply varying the carboxylic acid component.

Another strategy involves the modification of a pre-existing functional group at the C5 position. For example, if a reactive group like a chloromethyl group is present at C5, it can serve as an electrophilic site for subsequent nucleophilic substitution reactions, allowing for the attachment of various other functionalities post-synthesis of the oxadiazole ring. Furthermore, novel one-pot synthesis-functionalization protocols are being developed to streamline the creation of diverse 2,5-disubstituted oxadiazoles (B1248032) from simple carboxylic acids. acs.org

Computational Chemistry and Theoretical Investigations of 5 3 Bromophenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated characteristics of 5-(3-Bromophenyl)-1,2,4-oxadiazole.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is effective for obtaining optimized molecular structures and analyzing molecular orbitals. For oxadiazole derivatives, calculations are commonly performed using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p) to ensure high accuracy.

These calculations provide key information on the molecule's geometry, including bond lengths and angles. For instance, a DFT study on a related compound, [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, successfully calculated its optimized molecular structure. Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which identifies the regions of a molecule that are rich or poor in electrons. The MEP surface analysis for a similar oxadiazole derivative revealed that the nitrogen atoms of the oxadiazole ring are potential binding sites for electrophilic attack. Such calculations for this compound would be essential to understand its charge distribution, dipole moment, and vibrational frequencies, which can be correlated with experimental spectroscopic data (FT-IR).

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. For various oxadiazole derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's behavior in chemical reactions.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates a higher tendency to react. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. |

This table provides the standard formulas for calculating global reactivity descriptors from HOMO and LUMO energies, which are applicable to this compound.

Assessment of Aromaticity and Relative Stability of Oxadiazole Isomers

The oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). Computational studies have shown significant differences in their stability and aromaticity. The 1,2,4- and 1,3,4-isomers are the most widely studied due to their greater stability compared to the 1,2,3-isomer, which is unstable and tends to ring-open.

DFT calculations have established that the 1,3,4-oxadiazole isomer is generally more stable than the 1,2,4-oxadiazole (B8745197) isomer. This increased stability is attributed to factors like greater aromaticity and molecular symmetry. While both isomers satisfy Hückel's rule for aromaticity, experimental and theoretical evidence suggests that the 1,2,4-oxadiazole ring has a more pronounced conjugated diene character, reducing its aromaticity compared to the 1,3,4-isomer. The stability order based on computational studies is typically found to be: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,5-oxadiazole.

Methods like the Nucleus-Independent Chemical Shift (NICS) are used to assess aromaticity, where negative values indicate aromatic character. Aromatic Stabilization Energy (ASE) is another descriptor used to quantify the stability conferred by aromaticity.

Table 2: Comparison of Properties for 1,2,4- and 1,3,4-Oxadiazole Cores

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |

|---|---|---|---|

| Relative Stability | Less Stable | More Stable | , |

| Aromaticity | Lower (more diene-like) | Higher | |

| Metabolic Stability | Lower | Better |

| Commonality in Drugs | Common | Very Common | |

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling and simulation techniques are used to study how this compound interacts with biological systems, a critical step in drug discovery.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is instrumental in structure-based drug design, helping to rationalize the biological activity of compounds and identify key binding interactions. For oxadiazole derivatives, docking studies have been performed against a variety of targets, including protein kinases like EGFR and VEGFR2, as well as enzymes like COX-2.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be placed into the binding site of the protein, and a scoring function would estimate the binding affinity, often expressed in kcal/mol. The results reveal potential interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. For example, in studies of other oxadiazoles (B1248032), the nitrogen atoms of the ring have been shown to form hydrogen bonds with key residues like Met769 in the EGFR kinase domain.

Table 3: Example of Molecular Docking Results for Oxadiazole Derivatives Against Cancer-Related Kinases

| Compound Class | Protein Target (PDB ID) | Typical Binding Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Amides | VEGFR2 | -45 to -49 kJ/mol | Cys1045, His1024, Ile1044 | |

| Oxadiazole/Benzimidazole Hybrids | EGFR (1M17) | -7.4 to -8.7 | Met769 | |

| 1,2,4-Oxadiazole Derivatives | EGFR | -6.7 to -7.8 | Cys919, Asp1046 | , |

This table shows representative docking scores and interactions for various oxadiazole classes against different biological targets, illustrating the type of data obtained from such studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights than the static picture provided by molecular docking. MD simulations are used to assess the stability of the predicted binding pose and to analyze the conformational changes in both the ligand and the protein's binding site upon complex formation.

In these simulations, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of the atoms are calculated over a period of nanoseconds. The results can confirm if the key interactions observed in docking are maintained over time. Analysis of the simulation trajectory can reveal the flexibility of different parts of the ligand and protein, providing valuable information for optimizing the ligand's structure for better binding affinity and stability. Studies on other oxadiazole-based inhibitors have used MD simulations to confirm the stability of the ligand-protein complex obtained from docking.

In Silico Prediction of Pharmacokinetic Parameters

These predictive studies are often grounded in the assessment of a molecule's physicochemical properties and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. This rule posits that orally active drugs generally possess: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 Daltons, and a partition coefficient (log P) not exceeding 5. drugbank.com

Computational analyses of various 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives bearing a 3-bromophenyl substituent have been conducted, providing a valuable framework for estimating the pharmacokinetic profile of this compound. researchgate.netmdpi.com These studies consistently utilize platforms such as SwissADME to generate predictive data on a range of pharmacokinetic parameters. researchgate.netijrpr.com

Detailed Research Findings from Analogous Compounds:

Studies on N-aryl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl moiety, have shown that these compounds generally exhibit favorable ADME profiles. researchgate.netmdpi.com The predictions for these related molecules indicated no violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net Similarly, research on other classes of oxadiazole derivatives highlights their general compliance with key drug-likeness criteria. nih.govnih.govnih.gov

Based on these analogous studies, the predicted pharmacokinetic parameters for this compound are anticipated to fall within acceptable ranges for drug candidates. The key predicted parameters are summarized in the following tables.

| Parameter | Predicted Value Range for Analogs | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Influences absorption and distribution. |

| logP (Octanol/Water Partition Coefficient) | < 5 | Measures lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding to targets. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | Typically < 140 Ų | Predicts cell permeability and oral absorption. |

| Parameter | Predicted Outcome for Analogs | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Potential for activity in the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Likely not a substrate | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration. |

| Cytochrome P450 (CYP) Inhibition | Variable, often predicted not to inhibit major isoforms (e.g., CYP2D6, CYP3A4) | Lower potential for drug-drug interactions. |

The data from related compounds strongly suggest that this compound would exhibit high gastrointestinal absorption and good oral bioavailability. researchgate.netnih.gov The predicted lipophilicity (logP) is expected to be within a range that facilitates passage across biological membranes without being so high as to cause poor solubility. Furthermore, the molecule is not anticipated to be a substrate for P-glycoprotein, a key efflux pump that can limit the intracellular accumulation and efficacy of many drugs.

The metabolic profile, as inferred from analogs, suggests that the compound is unlikely to be a significant inhibitor of major cytochrome P450 enzymes. researchgate.net This is a favorable characteristic, as it reduces the probability of adverse drug-drug interactions when co-administered with other therapeutic agents.

Structure Activity Relationship Sar Investigations of 5 3 Bromophenyl 1,2,4 Oxadiazole and Its Analogs

General Principles of SAR in 1,2,4-Oxadiazole (B8745197) Chemistry

The biological activity of 1,2,4-oxadiazole derivatives is intricately linked to their chemical structure. Several key principles govern the SAR of this heterocyclic system.

Bioisosteric Role of the 1,2,4-Oxadiazole Ring as an Amide or Ester Mimetic

A fundamental concept in drug design is bioisosterism, where a functional group in a molecule is replaced by another with similar physical and chemical properties to enhance the compound's pharmacological profile. nih.govscispace.com The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester groups. nih.govscispace.comresearchgate.net This is because the oxadiazole ring is resistant to hydrolysis by esterases, which can improve the metabolic stability and bioavailability of a drug. nih.govscispace.comresearchgate.net The ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding further allows it to mimic the interactions of amides and esters with biological targets. researchgate.net This bioisosteric replacement has been successfully used to develop modulators of store-operated calcium entry with high metabolic stability. cambridgemedchemconsulting.com

Influence of Halogenation, particularly Bromine, on Biological Activity

The introduction of halogen atoms, such as bromine, into the structure of 1,2,4-oxadiazole derivatives can significantly impact their biological activity. Halogens are known to be crucial for the antiproliferative activity of some compounds. nih.gov In the context of antibacterial agents, hydrophobic substituents, especially halogens, on the aromatic rings are generally well-tolerated and can even enhance activity. nih.gov For instance, the presence of a halogen atom is often a key feature for the inhibitory action of certain 1,2,4-oxadiazole derivatives. nih.gov

SAR in Antimicrobial and Antibacterial Studies

The 1,2,4-oxadiazole scaffold has been a fertile ground for the discovery of new antimicrobial and antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov SAR studies have revealed several important trends.

In one extensive study of 120 derivatives, it was found that modifications at the 5-position of the 1,2,4-oxadiazole ring were well-tolerated, leading to many active antibiotics. nih.gov A hydrogen-bond donor in the A ring of the general four-ring structure was deemed necessary for antibacterial activity. nih.gov Specific substitutions, such as 4-phenol, 4-chloropyrazole, or 5-indole at this position, were generally favored. nih.gov

The nature of the substituent on the phenyl ring at the 3-position also significantly influences antimicrobial activity. mdpi.com In a series of compounds with a fixed 4-indole ring at C-5, varying the aromatic substituent at C-3 led to compounds with potent activity against S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com

Table 1: SAR of 1,2,4-Oxadiazole Analogs in Antibacterial Studies

| Ring A (C-5 of oxadiazole) | Ring C/D (C-3 of oxadiazole) | Linker | Activity against S. aureus |

| 4-Phenol | Diphenyl ether | - | Active |

| 4-Chloropyrazole | Diphenyl ether | - | Active |

| 5-Indole | Diphenyl ether | - | Active |

| Varied Aromatic | 4-Indole | - | Activity dependent on substituent |

SAR in Antiparasitic and Antileishmanial Investigations

Derivatives of 1,2,4-oxadiazole have shown promise as antiparasitic agents, including activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govresearchgate.net

A study of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles revealed that the electronic nature of the substituent on the phenyl moiety significantly impacted antileishmanial activity. The presence of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring resulted in a tenfold increase in activity compared to an electron-withdrawing nitro group at the same position. nih.gov This highlights the importance of electron-donating groups for this particular series of compounds.

The first reported 1,2,4-oxadiazole with antiparasitic activity was 3-p-chlorophenyl-1,2,4-oxadiazole, which demonstrated significant anthelmintic effects in rodent models. scielo.br

SAR in Antineoplastic (Anticancer) Research

The 1,2,4-oxadiazole scaffold is a recurring motif in the development of novel anticancer agents. researchgate.netnih.gov SAR studies in this area have provided valuable insights for designing more potent and selective compounds.

For a series of 1,2,4-oxadiazole-sulfonamide conjugates targeting carbonic anhydrase IX (CAIX), a tumor-associated enzyme, initial analysis showed that thiazole/thiophene-sulfonamide conjugates exhibited potent anticancer activities. nih.gov Further optimization led to a derivative with a nearly twofold increase in antiproliferative effect and significantly higher potency against CAIX. nih.gov

In another study, it was found that for a molecule to possess Sirt2 inhibitory action, a para-substituted phenyl ring at the 3rd position and a cyclic aminomethyl or haloalkyl chain at the 5th position of the 1,2,4-oxadiazole ring were crucial. nih.gov The halogen atom itself was identified as being critical for the antiproliferative activity in some series of compounds. nih.gov

Table 2: SAR of 1,2,4-Oxadiazole Analogs in Anticancer Research

| Compound Series | Key Structural Feature for Activity | Target |

| 1,2,4-Oxadiazole-sulfonamides | Thiazole/thiophene-sulfonamide conjugates | Carbonic Anhydrase IX |

| Sirt2 Inhibitors | Para-substituted phenyl at C-3; cyclic aminomethyl or haloalkyl at C-5 | Sirtuin 2 |

SAR in Enzyme Inhibition Studies

The 1,2,4-oxadiazole scaffold has been identified as a versatile core structure for designing inhibitors of various enzymes. The nature and position of substituents on the phenyl and oxadiazole rings play a critical role in determining the potency and selectivity of these compounds.

Acetylcholinesterase (AChE)

A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Research has shown that several of these derivatives exhibit excellent inhibitory activity against AChE, with IC₅₀ values in the nanomolar range, indicating high potency. rsc.org In some cases, these compounds were found to be 1.01 to 7.78 times more potent than donepezil, a standard drug used for Alzheimer's treatment. rsc.org The effectiveness of these inhibitors is largely attributed to their ability to form prominent interactions with the active site of the AChE enzyme. rsc.org

Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. While XO is a well-established target for treating hyperuricemia and gout, with drugs like allopurinol (B61711) and febuxostat (B1672324) being prominent inhibitors, specific SAR studies detailing the activity of 5-(3-bromophenyl)-1,2,4-oxadiazole analogs against this enzyme are not extensively documented in the available literature. nih.govresearchgate.netfrontiersin.org The development of other heterocyclic compounds as XO inhibitors suggests that the oxadiazole scaffold could be explored for this purpose in the future. nih.gov

Monoamine Oxidase (MAO)

The 1,2,4-oxadiazole nucleus is a key feature in several potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The selective inhibition of its isoform, MAO-B, is a validated strategy for treating Parkinson's disease. unipi.it

A close analog of the subject compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , has demonstrated highly potent and selective inhibition of the human MAO-B isoform. unipi.it This highlights the importance of the substituted phenyl ring at the 3-position of the oxadiazole core for potent activity. The compound showed minimal inhibition of the MAO-A isoform, indicating a high degree of selectivity, which is a desirable trait for minimizing side effects. unipi.it Other 1,2,4-oxadiazole derivatives have also been identified as inhibitors of MAO-B, further establishing this scaffold as a promising starting point for developing new therapeutic agents for neurodegenerative disorders. rsc.orgunipi.it

| Compound | MAO-A Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 | 0.036 | > 4166 |

Dihydrofolate Reductase (DHFR)

No significant research detailing the structure-activity relationships of this compound or its direct analogs as inhibitors of dihydrofolate reductase was identified in the searched literature.

Carbonic Anhydrase (CA)

The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes. mdpi.comnih.gov Inhibition of specific CA isoforms, such as the tumor-associated hCA IX and hCA XII, is a promising strategy for cancer therapy. mdpi.com

SAR studies have revealed that primary aromatic sulfonamides containing a 1,2,4-oxadiazole ring can be potent and selective inhibitors of these cancer-related CA isoforms. mdpi.comnih.gov In these designs, the sulfonamide group acts as the primary zinc-binding group within the enzyme's active site, while the 1,2,4-oxadiazole core serves as a rigid linker to position peripheral substituents. These peripheral groups can then form additional interactions with the enzyme, which dictates the potency and isoform selectivity. Research has led to the discovery of 1,2,4-oxadiazole derivatives that inhibit the hCA IX isoform with subnanomolar potency. mdpi.com

SAR in Agrochemical Research, including Nematocidal Activity

In the field of agrochemical research, 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds for controlling plant-parasitic nematodes, which cause significant crop damage worldwide. mdpi.com Tioxazafen, a commercial nematicide, features a 1,2,4-oxadiazole core, spurring further investigation into related structures. mdpi.com

The SAR for nematocidal activity is well-defined. A critical finding is that the introduction of a haloalkyl group, such as chloromethyl or bromomethyl, at the 5-position of the 1,2,4-oxadiazole ring significantly enhances nematocidal activity. mdpi.com The substituent at the 3-position of the oxadiazole ring also plays a crucial role. For analogs with a phenyl ring at this position, its substitution pattern heavily influences potency.

Key SAR findings include:

Effect of 5-Position Substituent: The presence of a chloromethyl or bromomethyl group at the 5-position of the oxadiazole is a strong determinant of high nematocidal activity. mdpi.com

Effect of 3-Phenyl Ring Substituents: For activity against the pine wood nematode (B. xylophilus), the presence of an electron-withdrawing substituent on the phenyl ring at the 3-position is favorable. The activity follows the order 4-Fluoro > 4-Chloro > 4-Bromo, suggesting that both electronegativity and atomic size are important factors. mdpi.com

Effect of Amide Fragments: Incorporating an amide fragment into the structure of 1,2,4-oxadiazole derivatives can also produce compounds with potent activity against various nematode species, including B. xylophilus, A. besseyi, and D. destructor.

The following tables summarize the nematocidal activity of several 1,2,4-oxadiazole analogs, illustrating the structure-activity relationships.

| Compound ID | Aryl Group (at position 3) | LC₅₀ (µg/mL) |

|---|---|---|

| A1 | 4-Fluorophenyl | 2.4 |

| A2 | 4-Chlorophenyl | 2.8 |

| A3 | 4-Bromophenyl | 3.3 |

| Compound ID | Activity against B. xylophilus (LC₅₀, µg/mL) | Activity against A. besseyi (LC₅₀, µg/mL) | Activity against D. destructor (LC₅₀, µg/mL) |

|---|---|---|---|

| C3 | 37.2 | 36.6 | 43.4 |

| Tioxazafen (Control) | >100 | 52.3 | 67.5 |

Mechanistic Biological Activity of 5 3 Bromophenyl 1,2,4 Oxadiazole Analogs Excluding Clinical Human Trial Data

Elucidation of Molecular Targets and Binding Mechanisms

Analogs of 5-(3-bromophenyl)-1,2,4-oxadiazole have been investigated for their interactions with several key molecular targets implicated in disease, primarily through computational and in-vitro studies.

Molecular docking studies have been instrumental in identifying potential binding interactions. For instance, in silico screening of millions of compounds identified a 1,2,4-oxadiazole (B8745197) derivative as a potential binder to penicillin-binding protein 2a (PBP2a), a key target in antibiotic resistance. nih.gov In the realm of anticancer research, molecular docking has suggested that certain 1,2,4-oxadiazole derivatives can act as potent tubulin-binding agents, a mechanism shared by many established anticancer drugs. nih.gov A study on bioisosteric 5-(3-bromophenyl)-1,2,4-triazole analogs, which share the same substituted phenyl group, demonstrated efficient binding to the combretastatin (B1194345) A-4 binding site of tubulin, with interactions stabilized by hydrogen and halogen bonds. mdpi.comresearchgate.net This suggests a potential mechanism for related oxadiazole compounds.

Other identified molecular targets for 1,2,4-oxadiazole analogs include:

Epidermal Growth Factor Receptor (EGFR): This tyrosine kinase is a prime target in cancer therapy due to its role in cell growth and survival. rsc.org Docking studies have been used to predict the binding of 1,2,4-oxadiazole derivatives to the EGFR binding site, which includes key residues like M793, F856, and T790. dovepress.comscienceopen.com

Sigma (σ) Receptors: A 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole analog displayed high affinity and selectivity for the σ1 receptor over the σ2 receptor, with Ki values of 0.28 nM and 164 nM, respectively. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): In the context of antifungal and nematicidal activity, certain 1,2,4-oxadiazole derivatives have been found to inhibit SDH, a crucial enzyme in the mitochondrial respiratory chain. mdpi.comresearchgate.net Molecular docking has helped confirm the binding mode of these inhibitors to SDH. mdpi.comresearchgate.net

Receptor Agonism/Antagonism Studies (e.g., Acetylcholine (B1216132) Receptor)

The 1,2,4-oxadiazole scaffold is a versatile component in the design of receptor-modulating compounds, with activities demonstrated at various neuronal and other receptors.

Acetylcholine Receptors (AChRs): Derivatives of 1,2,4-oxadiazole have shown significant activity as nematicides by targeting the acetylcholine receptor in nematodes. nih.govmdpi.comnih.gov Transcriptome and enzyme activity analyses of Bursaphelenchus xylophilus treated with a 1,2,4-oxadiazole analog indicated that the compound's nematicidal effect was primarily linked to its impact on the acetylcholine receptor. nih.govmdpi.com Furthermore, a range of 3,5-disubstituted-1,2,4-oxadiazoles have been synthesized and evaluated as potential multifunctional agents for Alzheimer's disease, in part through their interaction with cholinergic system components like acetylcholinesterase (AChE), which is functionally linked to acetylcholine receptors. nih.gov Some analogs have also been explored as potent and effective agonists for cortical muscarinic receptors. acs.org

Other Receptor Targets:

5-Hydroxytryptamine (5-HT) Receptors: The 1,2,4-oxadiazole ring is known to bind and inhibit 5-HT1B/D receptors, indicating a potential role in neurological and psychiatric conditions. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in glucose and lipid metabolism. Certain 1,2,4-oxadiazole derivatives have been identified as agonists of PPARγ, suggesting potential applications as oral hypoglycemic agents. chim.it

Enzyme Kinetic Analysis and Inhibition Profiles (e.g., DNA Methyl Transferase)

The 1,2,4-oxadiazole nucleus is a common feature in various enzyme inhibitors, with activities spanning multiple enzyme classes. DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and are key targets in cancer therapy, are among the enzymes modulated by these compounds. frontiersin.orgnih.gov

Enzyme Inhibition by 1,2,4-Oxadiazole Analogs:

| Enzyme Target | Compound Class/Analog | Findings/Activity |

| Succinate Dehydrogenase (SDH) | 1,2,4-Oxadiazole derivatives containing amide fragments | An analog, F15, exhibited favorable inhibition against SDH of S. sclerotiorum with an IC50 of 12.5 μg/mL. mdpi.comresearchgate.net Another analog, A7, significantly inhibited nematode SDH activity, blocking the respiratory electron transfer chain. acs.org |

| Acetylcholinesterase (AChE) | 3,5-disubstituted-1,2,4-oxadiazole derivatives | Several analogs showed excellent inhibitory potential against AChE, with IC50 values as low as 0.00098 µM. nih.gov |

| 3-Hydroxykynurenine Transaminase (HKT) | Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | Act as competitive inhibitors against Aedes aegypti HKT with IC50 values ranging from 42 to 339 μM. nih.gov |

| RET Tyrosine Kinase | 1,2,4-Oxadiazole-Ponatinib analogs | An analog inhibited the RET enzyme in an ELISA assay with an IC50 value of 7.3 nM. nih.gov |

| Histone Deacetylase (HDAC) | 1,2,4-Oxadiazole hydroxamate-based derivatives | Studied for their inhibitory ability against HDAC-1. nih.gov |

| α-Glucosidase & α-Amylase | 3-morpholine/piperidine-substituted 1,2,4-oxadiazoles | Showed greater inhibition of these enzymes than the standard drug acarbose. chim.it |

Kinetic studies have provided deeper insights into the mechanism of inhibition. For example, analysis of HKT inhibition by a 1,2,4-oxadiazole analog using Lineweaver–Burk plots confirmed a competitive inhibition mechanism. nih.gov Similarly, kinetic analysis of new oxadiazole derivatives against AChE has been performed to elucidate their mode of action. nih.gov

Cellular and Biochemical Pathway Perturbations

The interaction of 1,2,4-oxadiazole analogs with their molecular targets initiates a cascade of events that perturb various cellular and biochemical pathways, often leading to specific cellular fates like apoptosis or cell cycle arrest.

A primary consequence of the action of many anticancer 1,2,4-oxadiazole derivatives is the induction of apoptosis. nih.gov Analogs acting as HDAC inhibitors or tamoxifen (B1202) analogs have been shown to be potent inducers of apoptosis in breast cancer (MCF-7, MDA-MB-231) and melanoma (MEL-8) cell lines, often in a dose-dependent manner. nih.gov

Key pathway perturbations include:

Signaling Pathway Blockade: Analogs that inhibit RET tyrosine kinase can effectively block the RET signaling pathway, which is crucial for the proliferation of certain cancer cells. nih.gov Similarly, inhibition of EGFR disrupts downstream pathways like MAPK and Akt, which are central to cell growth and survival. nih.gov

Oxidative Stress and Respiratory Chain Disruption: Nematicidal amide derivatives containing a 1,2,4-oxadiazole moiety have been shown to promote oxidative stress and cause intestinal damage in nematodes. acs.org By inhibiting succinate dehydrogenase (SDH), these compounds block the electron transfer chain, hindering ATP synthesis and disrupting the entire oxidative phosphorylation process, ultimately leading to nematode death. acs.org

Modulation of Inflammatory Pathways: While not specific to the 5-(3-bromophenyl) analog, related flavonoid 1,3,4-oxadiazole (B1194373) derivatives have been shown to ameliorate neuroinflammation by inhibiting the NF-κB signaling pathway and reducing oxidative stress by activating the Nrf2 pathway. researchgate.net This highlights the potential for the oxadiazole scaffold to modulate key inflammatory and stress-response pathways.

Translational Readthrough: Some 1,2,4-oxadiazole derivatives, such as Ataluren, are being investigated for their ability to induce translational readthrough of premature termination codons (PTCs). chim.it This mechanism allows for the synthesis of a full-length, functional protein, offering a therapeutic strategy for genetic diseases caused by nonsense mutations, such as cystic fibrosis. chim.it

In Vitro Biological Efficacy in Model Systems

The biological efficacy of this compound analogs has been demonstrated across a diverse range of in vitro models, including various cancer cell lines, bacterial strains, and nematodes.

Anticancer Activity in Cancer Cell Lines: A wide spectrum of 1,2,4-oxadiazole derivatives has shown potent cytotoxic and antiproliferative activity against numerous human cancer cell lines. nih.gov For example, a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazole analogs, which are structurally related, revealed significant growth inhibition against a panel of 58 cancer cell lines. mdpi.comresearchgate.net

Table of In Vitro Anticancer Activity of Selected 1,2,4-Oxadiazole and Related Analogs

| Compound Class/Analog | Cancer Cell Line | Activity/Endpoint | Result | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 41.25% | mdpi.comresearchgate.net |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 38.94% | mdpi.comresearchgate.net |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal Cancer) | Percent Growth Inhibition (PGI) | 30.14% | mdpi.comresearchgate.net |

| 1,2,4-Oxadiazole-Ponatinib Analog (Compound 22) | Gatekeeper Mutant V804M-driven cell | IC50 | 441.8 nM | nih.gov |

| 1,2,4-Oxadiazole-linked Benzimidazole (Compound 14a-d) | MCF-7, A549, A375 | IC50 | 0.12–2.78 µM | nih.gov |

| 1,2,4-Oxadiazole-linked 1,3,4-Oxadiazole (Compound 18a-c) | MCF-7, A549, MDA MB-231 | IC50 | Sub-micromolar | nih.gov |

Nematicidal Activity: Analogs of 1,2,4-oxadiazole have emerged as potent nematicides, showing high efficacy against various plant-parasitic nematodes. mdpi.comnih.govmdpi.com Tioxazafen, a commercial nematicide, features a 3-phenyl-1,2,4-oxadiazole (B2793662) core. nih.govmdpi.comnih.gov Research has focused on creating new derivatives with improved activity.

Table of In Vitro Nematicidal Activity of 1,2,4-Oxadiazole Analogs

| Compound/Analog | Nematode Species | Activity/Endpoint | Result | Reference |

|---|---|---|---|---|

| Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | Bursaphelenchus xylophilus | LC50 | 2.4 µg/mL | nih.govmdpi.com |

| Compound A7 (Amide derivative) | Bursaphelenchus xylophilus | LC50 | 1.39 mg/L | acs.org |

| Compound A7 (Amide derivative) | Aphelenchoides besseyi | LC50 | 2.01 mg/L | acs.org |

| Compound A7 (Amide derivative) | Ditylenchus destructor | LC50 | 1.85 mg/L | acs.org |

| Compound F11 (Amide derivative) | Meloidogyne incognita | Corrected Mortality (200 µg/mL) | 93.2% | mdpi.comresearchgate.net |

| Compound 4p (Thiadiazole amide derivative) | Bursaphelenchus xylophilus | Corrected Mortality (200 mg/L) | 60.1% | tandfonline.com |

Antibacterial and Antifungal Activity: The 1,2,4-oxadiazole scaffold is recognized as a key pharmacophore for a wide range of anti-infective activities. nih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. mdpi.comnih.gov Some compounds have demonstrated potent activity against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com For instance, one derivative was found to be effective against a panel of clinical microorganisms with a notable MIC of 4 µg/mL against S. aureus ATCC. nih.gov Other analogs have shown significant activity against Pseudomonas aeruginosa and the fungus Candida albicans. tandfonline.com Furthermore, the 1,2,4-oxadiazole core has been incorporated into molecules designed as anti-tuberculosis agents, showing inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov

Advanced Research Perspectives and Potential Applications for 5 3 Bromophenyl 1,2,4 Oxadiazole

Application as Versatile Building Blocks in Complex Molecule Synthesis

The presence of a bromine atom on the phenyl ring of 5-(3-Bromophenyl)-1,2,4-oxadiazole makes it an exceptionally useful building block in synthetic organic chemistry. This halogen atom serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Researchers can leverage reactions such as:

Suzuki Coupling: Reacting the bromophenyl moiety with boronic acids or esters to form new carbon-carbon bonds, allowing the attachment of diverse aryl or vinyl groups.

Sonogashira Coupling: Forming carbon-carbon bonds between the bromophenyl group and terminal alkynes, introducing linear alkyne functionalities into the molecule.

Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds by coupling the compound with various amines, a crucial step in the synthesis of many biologically active molecules.

Heck Coupling: Reacting with alkenes to introduce new vinyl groups.

The 1,2,4-oxadiazole (B8745197) nucleus itself is chemically robust and generally withstands these reaction conditions. This allows chemists to first construct the this compound core and then use the bromo-substituent as a reliable anchor point for diversification. This strategy is highly efficient for generating large libraries of related compounds for high-throughput screening in drug discovery and materials science. rsc.org For instance, boronic acid pinacol (B44631) esters have been synthesized from bromophenyl-oxadiazole precursors, which are then used in subsequent Suzuki cross-coupling reactions to create more complex molecules. nih.gov This versatility establishes this compound as a valuable intermediate for accessing novel and intricate chemical structures. lifechemicals.com

Prospects in Materials Science (e.g., luminescent materials)

Heterocyclic compounds, particularly those with extended aromatic systems, are of great interest in materials science for their potential use in electronic and optoelectronic devices. The 1,3,4-oxadiazole (B1194373) isomer is well-documented as an excellent electron-transporting material in Organic Light Emitting Diodes (OLEDs) due to its high electron affinity, thermal stability, and strong fluorescence. researchgate.net

The 1,2,4-oxadiazole core shares many of these favorable electronic and physical properties. lifechemicals.comnih.gov this compound is a promising precursor for creating novel luminescent materials. The bromo-substituent can be strategically replaced with various fluorophores (light-emitting groups) or other chromophores using the cross-coupling reactions mentioned previously. mdpi.com This allows for the precise tuning of the material's photophysical properties, including:

Emission Wavelength (Color)

Fluorescence Quantum Yield (Brightness)

Charge-Transport Capabilities

By synthetically modifying the 3-bromophenyl group, researchers can develop new materials for applications in OLEDs, organic photovoltaics, and fluorescent sensors. lifechemicals.comresearchgate.net

Development of Novel Agrochemical Agents with Specific Mechanisms

The 1,2,4-oxadiazole scaffold is a privileged structure in modern agrochemistry, forming the core of several successful commercial pesticides. rsc.org There is a continuous need to develop new agrochemicals to combat resistance and improve safety profiles. The 1,2,4-oxadiazole ring is recognized for its fungicidal and insecticidal activity, and derivatives are being explored for herbicidal properties as well. lifechemicals.comrsc.org

Prominent examples of commercialized pesticides containing this heterocycle include Tioxazafen, a nematicide, and Flufenoxadiazam. rsc.org These compounds act by targeting specific biological pathways in the target organisms. The development of new agents often involves modifying the substituents on the core heterocycle to enhance potency and selectivity.

This compound represents a valuable starting point for the discovery of novel agrochemicals. The 3-bromophenyl moiety can be systematically modified to probe structure-activity relationships (SAR), aiming to optimize:

Potency: Increasing the effectiveness against target pests, fungi, or weeds.

Selectivity: Ensuring the compound is active against the target while being safe for non-target organisms and crops.

Physicochemical Properties: Adjusting solubility, stability, and environmental persistence.

The synthetic accessibility and the potential for broad biological activity make this compound class a fertile ground for innovation in crop protection. rsc.org

Design and Synthesis of Multi-Pharmacophore Systems Incorporating the 1,2,4-Oxadiazole Unit

A modern strategy in drug design, particularly for complex diseases like cancer, is the development of multi-target-directed ligands (MTDLs). nih.gov This involves creating a single molecule that can interact with multiple biological targets simultaneously, potentially leading to synergistic efficacy and a lower likelihood of drug resistance. The stable and synthetically versatile 1,2,4-oxadiazole ring serves as an excellent linker or core scaffold for combining different pharmacophores. frontiersin.org

Researchers have successfully synthesized hybrid molecules where a 1,2,4-oxadiazole unit, often derived from a precursor like this compound, is covalently linked to other known biologically active motifs. This approach leverages the established activity of known drugs or pharmacophores to create novel chemical entities with enhanced or broader therapeutic potential.

| Linked Pharmacophore | Therapeutic Target(s) | Intended Application | Reference |

|---|---|---|---|

| Quinazoline-4-one | EGFR, BRAFV600E | Anticancer | frontiersin.org |

| 5-Fluorouracil | Thymidylate Synthase (indirectly) | Anticancer | nih.gov |

| Imidazopyrazine | Various Kinases | Anticancer | nih.gov |

| Imidazole | EGFR | Anticancer | nih.gov |

| Quinoline | EGFR, DNA Gyrase | Anticancer, Antimicrobial | nih.govrsc.org |

Table 1: Examples of Multi-Pharmacophore Systems Based on the Oxadiazole Scaffold.

Synergistic Integration of Experimental and Computational Approaches for Drug Discovery and Development

The discovery and optimization of new drugs are significantly accelerated by the tight integration of computational modeling and experimental validation. The 1,2,4-oxadiazole scaffold is frequently the subject of such synergistic studies.

The typical workflow involves several key stages:

Computational Design: Using tools like molecular docking, pharmacophore modeling, and virtual screening, scientists can predict how hypothetical 1,2,4-oxadiazole derivatives will bind to a specific protein target, such as an enzyme or receptor. This allows for the prioritization of compounds for synthesis. mdpi.comnih.gov

Chemical Synthesis: Guided by computational predictions, chemists synthesize the most promising compounds. The use of versatile building blocks like this compound is crucial at this stage for creating a focused library of molecules. nih.gov

Experimental Validation: The synthesized compounds are tested in biological assays (in vitro) to measure their actual activity against the target and their effect on cells. mdpi.com

Structure-Activity Relationship (SAR) Analysis: The experimental data is used to build and refine Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models mathematically correlate the chemical structure of the compounds with their biological activity, providing insights into which chemical features enhance or diminish potency.

Iterative Optimization: The insights from SAR and QSAR are fed back into the design stage to propose new, improved molecules, and the cycle repeats.

This integrated approach has been successfully applied to develop 1,2,4-oxadiazole derivatives as potent anticancer agents by identifying activators of caspase-3 and inhibitors of key enzymes like EGFR, leading to more efficient and targeted drug development. nih.govmdpi.com

Q & A

Q. What are the standard synthetic methodologies for preparing 5-(3-bromophenyl)-1,2,4-oxadiazole derivatives, and how can reaction efficiency be optimized?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For example, amidoximes react with aldehydes to form oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using stoichiometric oxidizers . Advanced methods include the Staudinger/aza-Wittig reaction for bis-oxadiazole derivatives, achieving yields of 51–65% with characterization via IR, NMR, and HRMS . Microreactor-based multistep synthesis improves efficiency, enabling rapid purification via HPLC for high-purity compounds (e.g., 148–153°C melting points) .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Detects C=N and C=C stretching vibrations (e.g., 1595–1471 cm⁻¹) .

- NMR : Confirms aryl substitution patterns via H and C chemical shifts .

- HRMS : Validates molecular formulas (e.g., CHBrFNO for trifluoromethyl derivatives) .

- Computational tools : Multiwfn analyzes electron density topology and electrostatic potential for reactivity predictions .

Q. How does the 3-bromophenyl substituent influence the electronic and steric properties of the 1,2,4-oxadiazole core?

The bromine atom increases electron-withdrawing effects, enhancing electrophilicity at the oxadiazole ring. This substitution stabilizes charge distribution, as shown by dipole moment comparisons between 1,2,4- and 1,3,4-oxadiazoles . Steric effects from the bulky bromophenyl group may hinder π-stacking interactions, as observed in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can contradictions in structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives be resolved?

Discrepancies often arise from regioisomeric effects. For example, 1,3,4-oxadiazoles exhibit lower lipophilicity (log D ≈ 1.5) and improved metabolic stability compared to 1,2,4-oxadiazoles . To resolve SAR conflicts:

Q. What experimental strategies optimize the thermal stability of this compound in energetic materials?

Thermal stability is enhanced by:

Q. How can this compound be leveraged in dual-target drug discovery (e.g., FXR/PXR modulation)?

Dual modulators are designed via:

- Scaffold hybridization : Combining oxadiazole with triazole or piperidine moieties (e.g., compound 7i with IC = 9.1 μM for kinase inhibition) .

- Pharmacophore modeling : Prioritize derivatives with balanced log P (2.5–3.5) and polar surface area (60–80 Ų) for membrane permeability .

- In vitro profiling : Test against nuclear receptors (e.g., FXR antagonism/PXR agonism) using luciferase reporter assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。